molecular formula C13H27NO7 B611196 Boc-Aminoxy-PEG4-OH CAS No. 918132-14-6

Boc-Aminoxy-PEG4-OH

Cat. No.: B611196
CAS No.: 918132-14-6
M. Wt: 309.36
InChI Key: CHEZAYNNNOMTTB-UHFFFAOYSA-N
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Description

Boc-Aminoxy-PEG4-OH is a polyethylene glycol (PEG) derivative containing a tert-butoxycarbonyl (Boc)-protected aminooxy group and an alcohol group. The hydrophilic PEG spacer increases solubility in aqueous media. The protected aminooxy group can be deprotected under mild acidic conditions and then react with an aldehyde or ketone to form a stable oxime linkage .

Biochemical Analysis

Biochemical Properties

Boc-Aminoxy-PEG4-OH is a PEG-based linker that joins two essential ligands, crucial for forming PROTAC molecules. These linkers enable selective protein degradation by exploiting the intracellular ubiquitin-proteasome system . In biochemical reactions, this compound interacts with E3 ubiquitin ligase and target proteins. The nature of these interactions involves the formation of a ternary complex that facilitates the ubiquitination and subsequent degradation of the target protein .

Cellular Effects

This compound influences various cellular processes by promoting the degradation of specific proteins. This compound affects cell signaling pathways, gene expression, and cellular metabolism by removing target proteins that play critical roles in these processes . For example, the degradation of oncogenic proteins can lead to the inhibition of cancer cell proliferation and survival .

Molecular Mechanism

The mechanism of action of this compound involves the formation of a ternary complex with E3 ubiquitin ligase and the target protein. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome . This compound acts as a linker that brings the E3 ligase and target protein into close proximity, enabling efficient ubiquitination and degradation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable at -20°C for up to three years in its powder form and for up to one year in solution at -80°C . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure to this compound leads to sustained degradation of target proteins and subsequent cellular responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively promotes the degradation of target proteins without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including off-target protein degradation and potential cellular damage . Threshold effects have been identified, where a minimum concentration of this compound is required to achieve efficient protein degradation .

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation. It interacts with enzymes such as E3 ubiquitin ligase, which plays a critical role in the ubiquitination process . The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments, affecting its activity and function .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific organelles . The compound’s localization is crucial for its role in promoting the degradation of target proteins within these compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-Aminoxy-PEG4-OH is synthesized through a multi-step process. The synthesis typically involves the following steps:

    Protection of the aminooxy group: The aminooxy group is protected with a Boc group to prevent unwanted reactions during subsequent steps.

    PEGylation: The protected aminooxy group is then conjugated to a PEG chain, specifically PEG4, to enhance solubility and biocompatibility.

    Introduction of the alcohol group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Boc-Aminoxy-PEG4-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-Aminoxy-PEG4-OH has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.

    Biology: Employed in the modification of biomolecules for various biological studies.

    Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.

    Industry: Applied in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of Boc-Aminoxy-PEG4-OH involves the formation of stable oxime linkages with aldehyde or ketone groups. The PEG spacer enhances solubility and biocompatibility, while the aminooxy group provides a reactive site for conjugation. This allows for the efficient modification of biomolecules and the creation of stable bioconjugates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-Aminoxy-PEG4-OH is unique due to its specific PEG4 spacer, which provides an optimal balance between solubility and biocompatibility. The Boc-protected aminooxy group allows for selective deprotection and subsequent conjugation with aldehydes or ketones, making it a versatile reagent for various applications .

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO7/c1-13(2,3)21-12(16)14-20-11-10-19-9-8-18-7-6-17-5-4-15/h15H,4-11H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEZAYNNNOMTTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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